molecular formula C14H16FeO 10* B073046 Butyrylferrocene CAS No. 1271-94-9

Butyrylferrocene

Cat. No. B073046
CAS RN: 1271-94-9
M. Wt: 256.12 g/mol
InChI Key: LXGKRVAPVVIDQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of butyrylferrocene and similar ferrocene derivatives often involves lithiation followed by electrophilic substitution. For instance, lithiation of 2-pyridylferrocene with n-butyllithium, followed by addition of different electrophiles, yields various substituted ferrocenes, demonstrating the versatility of ferrocene chemistry in the introduction of functional groups including butyryl (Sünkel et al., 2013).

Molecular Structure Analysis

The molecular structure of ferrocene derivatives is crucial in determining their reactivity and properties. X-ray crystallography studies on compounds like 2-pyridylferrocene and its halogenated derivatives reveal insights into the molecular arrangements and bond lengths, providing a foundation for understanding the structural aspects of butyrylferrocene and its interactions (Sünkel et al., 2011).

Chemical Reactions and Properties

Butyrylferrocene participates in various chemical reactions, illustrating the reactivity of ferrocene derivatives. Electrophilic substitution, lithiation, and cyclopalladation reactions are common, enabling the synthesis of complex ferrocene-containing molecules. These reactions not only expand the library of ferrocene derivatives but also allow for the functionalization of ferrocene for various applications (Kasahara et al., 1977).

Physical Properties Analysis

The physical properties of butyrylferrocene, such as solubility, melting point, and crystal structure, are influenced by the butyryl group. These properties are essential for determining the compound's applicability in different fields, such as materials science and catalysis. The analysis of physical properties is often conducted through techniques like X-ray crystallography and NMR spectroscopy.

Chemical Properties Analysis

Butyrylferrocene exhibits unique chemical properties due to the presence of both ferrocene and butyryl moieties. Its redox behavior, for example, is a critical aspect, with ferrocene derivatives known for their reversible oxidation and reduction. The electrochemical studies provide valuable insights into the electron transfer processes, essential for applications in sensing, catalysis, and as redox mediators (Wadhawan et al., 2002).

Scientific Research Applications

Electrochemical Sensing and Modification

Studies have demonstrated the utility of butyrylferrocene in modifying electrodes to enhance their electrochemical properties. For instance, the voltammetric characteristics of graphite electrodes modified with microdroplets of n-butylferrocene show improved oxidation processes and dissolution behavior, facilitating the development of sensitive electrochemical sensors (Wadhawan et al., 2002). Similarly, carbon ceramic electrodes modified with butyrylferrocene exhibit unique electrochemical behavior, pointing towards applications in robust and efficient sensing devices (Opallo & Saczek-Maj, 2002).

Photocatalysis and Photochemistry

Butyrylferrocene derivatives have shown promise in photocatalysis and photochemistry. For example, the photochemical interaction between ozone and n-butylferrocene has been explored, shedding light on potential applications in environmental remediation and the development of photoresponsive materials (Pinelo & Ault, 2016). This interaction is crucial for understanding the mechanisms of light-induced oxidation processes and their implications for atmospheric chemistry.

Energy Storage and Conversion

Innovative approaches to energy storage and conversion also benefit from the incorporation of butyrylferrocene compounds. Electrocatalytic oxidation studies, utilizing butyrylferrocene-modified electrodes, have revealed potential applications in energy storage devices, where ferrocene acts as a mediator in oxidation-reduction reactions, enhancing the efficiency and capacity of energy storage systems (Rahimpour & Teimuri‐Mofrad, 2020).

Thin Film Fabrication

Butyrylferrocene has been utilized in the deposition of polycrystalline BiFeO3 films via metallorganic chemical vapor deposition, showcasing its role in creating high-performance, ferroelectric, and magnetic materials suitable for high-frequency tunable devices (Singh et al., 2009). This application underscores the potential of butyrylferrocene in the fabrication of advanced materials for electronics and information technology.

Electrochemical Interfaces and Liquid-Liquid Ion Sensors

Further research has demonstrated the application of permethylated ferrocene derivatives, with butyrylferrocene analogs, in creating sophisticated electrochemical interfaces for liquid-liquid ion sensors. These systems offer chemically reversible redox behavior, making them suitable for detecting and measuring ion concentrations across various media (Kelly et al., 2010).

Safety And Hazards

Butyrylferrocene should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental exposure, follow the first aid measures outlined in the safety data sheet .

properties

CAS RN

1271-94-9

Product Name

Butyrylferrocene

Molecular Formula

C14H16FeO 10*

Molecular Weight

256.12 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylbutan-1-one;iron(2+)

InChI

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H;/q2*-1;+2

InChI Key

LXGKRVAPVVIDQW-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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